Product packaging for Cefixime impurity A(Cat. No.:CAS No. 1335475-08-5)

Cefixime impurity A

Cat. No.: B601303
CAS No.: 1335475-08-5
M. Wt: 471.47
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Description

Significance of Pharmaceutical Impurities in Quality Assurance Research

The study and control of pharmaceutical impurities are fundamental to quality assurance in the pharmaceutical industry. Impurities are substances present in a drug product that are not the active pharmaceutical ingredient (API) or excipients. Their presence, even in minute quantities, can impact the safety and effectiveness of the medication. synzeal.com Therefore, rigorous quality assurance research is dedicated to identifying, quantifying, and controlling these impurities throughout the drug manufacturing process and during the product's shelf life. synzeal.com The control of impurities ensures that the drug product consistently meets its established specifications and is safe for patient use.

Cefixime (B193813) Impurity A serves as a critical reference standard in this process for Cefixime products. synzeal.com Its availability allows for the development and validation of analytical methods to detect and quantify its presence, ensuring that batches of Cefixime meet the required purity standards. synzeal.comsmolecule.com The formation of Cefixime Impurity A is often associated with the degradation of Cefixime, particularly through hydrolysis, which involves the cleavage of the β-lactam or dihydrothiazine ring. smolecule.com Monitoring and controlling this degradation product are essential for maintaining the stability and quality of Cefixime formulations. Current time information in Bangalore, IN.

Regulatory Science Perspectives on Pharmaceutical Impurity Control (e.g., ICH Q3A/B Framework for Impurities)

International regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established comprehensive guidelines for the control of impurities in new drug substances and products. The ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines provide a framework for the reporting, identification, and qualification of impurities. researchgate.netscispace.com

These guidelines establish thresholds for impurities based on the maximum daily dose of the drug. The three key thresholds are:

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which the biological safety of an impurity must be ascertained.

For semi-synthetic antibiotics like Cefixime, specific guidelines from regulatory agencies such as the European Medicines Agency (EMA) may also apply, which can provide tailored thresholds for related substances. smolecule.com The control of this compound within the limits set by these regulatory frameworks is a critical aspect of ensuring the drug's safety and quality.

Contextualization of this compound within the Broader Cefixime Impurity Profile

Cefixime can have several impurities, which are often designated with letters (e.g., A, B, C, D, E). mdpi.comnih.gov this compound is one of these identified related substances. pharmaffiliates.com Research has shown that the impurity profile of Cefixime can change under stress conditions, such as heat. scispace.com For instance, some studies have indicated that impurities D and B are the primary degradation products when Cefixime is subjected to thermal stress, while impurities A, C, and E can be found in both fresh and stressed samples. scispace.com

Physicochemical Properties of this compound
PropertyValueSource
Chemical Name2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d] Current time information in Bangalore, IN.pharmaffiliates.comthiazin-2-yl]acetic acid synzeal.com
CAS Number1614255-90-1 synzeal.compharmaffiliates.combiosynth.comchemicalbook.compharmaffiliates.comdaicelpharmastandards.com
Molecular FormulaC16H17N5O8S2 pharmaffiliates.combiosynth.comchemsrc.com
Molecular Weight471.46 g/mol smolecule.compharmaffiliates.com
AppearanceWhite to Pale Beige Solid chemicalbook.com
SolubilitySoluble in DMSO (Slightly, Sonicated), Methanol (B129727) (Very Slightly, Heated) chemicalbook.com
StorageStore at 2°C - 8°C biosynth.com

Research Avenues and Objectives in this compound Studies

Current research on this compound is primarily focused on two main areas: analytical method development and synthesis of the impurity as a reference standard.

The primary objective of analytical research is to develop robust, accurate, and precise methods for the detection and quantification of this compound in the drug substance and final product. mdpi.com This includes the use of techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov Research often focuses on optimizing chromatographic conditions to achieve clear separation of Cefixime from all its impurities, including Impurity A. nih.gov

The synthesis of this compound is another critical research objective. google.com Having a pure reference standard of the impurity is essential for the validation of analytical methods and for conducting toxicological studies if required by regulatory agencies. google.com Research in this area explores efficient and cost-effective synthetic routes to produce high-purity this compound. google.com

Reported Cefixime Impurities
ImpurityMolecular FormulaMolecular Weight (g/mol)CAS NumberSource
CefiximeC16H15N5O7S2453.4579350-37-1 pharmaffiliates.comnih.gov
Impurity AC16H17N5O8S2471.461614255-90-1 pharmaffiliates.com
Impurity BC15H17N5O6S2427.461335475-19-8 pharmaffiliates.com
Impurity C (Cefixime 7-epimer)C16H15N5O7S2453.45108691-83-4 pharmaffiliates.com
Impurity D (Cefixime E-isomer)C16H15N5O7S2453.4597164-56-2 pharmaffiliates.com
Impurity EC15H15N5O7S2441.4472701-01-0 pharmaffiliates.com
Impurity FC18H19N5O7S2481.579368-95-9 pharmaffiliates.com

Properties

CAS No.

1335475-08-5

Molecular Formula

C16H17N5O8S2

Molecular Weight

471.47

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid; 

Origin of Product

United States

Mechanistic Investigations into the Formation of Cefixime Impurity a

Elucidation of Synthetic Process-Related Formation Pathways

The presence of impurities in an active pharmaceutical ingredient (API) can arise from various sources, including the manufacturing process itself. daicelpharmastandards.com These process-related impurities may include unreacted starting materials, intermediates, chemical reagents, or byproducts from side reactions. daicelpharmastandards.comsciencescholar.us The control and monitoring of such impurities are critical for ensuring the quality and stability of the final drug product. sciencescholar.usscispace.com

Cefixime (B193813) Impurity A is characterized as a "ring-opened" derivative of Cefixime, indicating cleavage of the core β-lactam or dihydrothiazine ring structure. smolecule.com While the exact mechanisms for its unintentional formation during Cefixime synthesis are proprietary, a patented method for the deliberate synthesis of Cefixime Impurity A provides insight into the chemical transformations that could lead to its generation as a byproduct. google.com

This patented synthesis starts not from Cefixime, but from a related cephalosporin, Cefdinir, and involves the following key steps:

Alkaline Hydrolysis : The β-lactam ring of Cefdinir is hydrolyzed using an alkali like sodium hydroxide (B78521) or lithium hydroxide at a low temperature (-20 °C to 10 °C) to create an initial intermediate. google.com

Acid-Mediated Reaction : The first intermediate is then treated with an acid (e.g., formic acid, hydrochloric acid) to yield a second intermediate. google.com

Functional Group Protection : The amino group of the second intermediate is protected using Boc anhydride (B1165640) to prevent unwanted side reactions in the subsequent step. google.com

Esterification : The resulting molecule is reacted with methyl bromoacetate (B1195939). google.com

Deprotection : The protecting group is removed with trifluoroacetic acid to yield the final target, this compound. google.com

This synthetic route highlights that conditions involving both alkaline and acidic hydrolysis, especially of the β-lactam ring, are key to forming the core structure of Impurity A. google.com The presence of residual bases, acids, or related reactive species during the synthesis of Cefixime could potentially facilitate similar side reactions, leading to the formation of Impurity A.

The quality of starting materials and reagents is a foundational element in controlling impurity profiles in pharmaceutical manufacturing. sciencescholar.us The synthesis of Cefixime involves several key intermediates, and the purity of these precursors directly impacts the quality and impurity levels of the final API. researchgate.net Using high-purity raw materials minimizes the presence of extraneous substances that could initiate or participate in side reactions, leading to the formation of impurities like Impurity A. sciencescholar.us Deviations in product quality can often be traced to unaccounted variables, such as impurities present in raw materials. Regulatory guidelines emphasize the importance of controlling impurities from the very beginning of the manufacturing process to ensure the final product's quality. sciencescholar.us

Identification of Intermediate Species and Side Reactions Leading to Impurity A

Degradation Pathways and Stress-Induced Generation of this compound

Cefixime is known to be unstable under various stress conditions, leading to the formation of several degradation products, including this compound. scispace.comakjournals.com Forced degradation studies, which expose the drug to harsh conditions like acid, base, oxidation, and heat, are essential for identifying potential degradants and establishing the stability profile of the drug. derpharmachemica.com Cefixime has been shown to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress. akjournals.com

Hydrolysis is a primary degradation pathway for Cefixime and other β-lactam antibiotics. smolecule.comnih.gov this compound is a known product of this hydrolytic breakdown, which involves the cleavage of the β-lactam ring. smolecule.com Studies have shown that the rate of hydrolysis is highly dependent on pH. nih.gov

Basic Hydrolysis: Cefixime is particularly sensitive to alkaline conditions. derpharmachemica.comalliedacademies.org Research indicates that degradation is rapid at higher pH values. nih.gov In one study, more than 98% of the drug degraded within 30 minutes when heated with 0.1 N sodium hydroxide at 80°C. derpharmachemica.com Another study reported approximately 25% degradation after 1 hour under milder alkaline conditions (0.01 M NaOH at 80°C). ijpsonline.com

Acidic Hydrolysis: The degradation of Cefixime is generally slower in acidic conditions compared to basic conditions. derpharmachemica.comijpsonline.com One study found that about 50% of the drug degraded when heated with 0.1 N hydrochloric acid at 80°C for 7 hours. derpharmachemica.com Another investigation using 0.01 M HCl at 80°C showed 25% degradation after 2.5 hours. ijpsonline.com this compound has been identified as a major degradant formed under acid degradation conditions. ijpsr.com At a constant temperature of 25°C, the hydrolysis rate was found to be slow in the pH range of 4-7, slightly faster at lower pH, and significantly more rapid at higher pH. nih.gov

Table 1: Research Findings on Hydrolytic Degradation of Cefixime
ConditionTemperatureTimeExtent of Cefixime DegradationSource
0.1 N NaOH80°C30 minutes>98% derpharmachemica.com
0.1 M NaOH80°C4 hours100% ijpsonline.com
0.01 N NaOH80°C8 hours>60% derpharmachemica.com
0.01 M NaOH80°C1 hour~25% ijpsonline.com
0.1 N HCl80°C7 hours~50% derpharmachemica.com
0.1 M HCl80°C7 hours100% ijpsonline.com
0.01 M HCl80°C2.5 hours~25% ijpsonline.com

Cefixime is also susceptible to oxidative degradation. akjournals.comijpsonline.com Studies have exposed Cefixime solutions to oxidizing agents like hydrogen peroxide (H₂O₂) to simulate oxidative stress. akjournals.comijpsonline.com The degradation was found to be very rapid under these conditions. ijpsonline.com For example, when kept at room temperature (25°C) with 1% H₂O₂, approximately 25% of the drug degraded within 3.5 hours. ijpsonline.com Another study subjected Cefixime to 3% H₂O₂ at room temperature for 24 hours as part of a forced degradation protocol that confirmed the drug's susceptibility to oxidation. akjournals.com While this compound is primarily cited as a hydrolytic degradant, the comprehensive stress testing indicates that Cefixime produces several degradation products under oxidative conditions, and as an official pharmacopoeial impurity, its formation under multiple stress pathways is a critical consideration. akjournals.comsynzeal.com

Table 2: Research Findings on Oxidative Degradation of Cefixime
ConditionTemperatureTimeExtent of Cefixime DegradationSource
1% H₂O₂25°C3.5 hours~25% ijpsonline.com
3% H₂O₂Room Temperature24 hoursDegradation Observed akjournals.com

Photolytic Degradation Studies

Photolytic degradation involves the breakdown of chemical compounds by light. Studies on cefixime have shown its susceptibility to degradation under UV radiation. derpharmachemica.com When exposed to UV light at 254 nm, cefixime undergoes degradation, forming several products, one of which has been identified as an impurity also found under other stress conditions. akjournals.com

Research on the photocatalytic degradation of cefixime has provided insights into its photolytic instability. In one study, the photolysis of cefixime trihydrate under UV radiation resulted in 45% of the total degradation observed. nih.govsums.ac.ir This indicates that light exposure alone can significantly contribute to the breakdown of the cefixime molecule. The photocatalytic process, often employing catalysts like Fe2O3-ZnO nanocomposites, enhances this degradation. nih.govsums.ac.ir For instance, the use of an Fe2O3-ZnO/Ag nanocomposite led to 100% degradation of cefixime trihydrate within 60 minutes, with photolysis accounting for a substantial portion of this breakdown. nih.govsums.ac.ir

Another study investigating the photocatalytic degradation of cefixime using MIL-125(Ti) found that the initial concentration of cefixime influences the degradation efficiency. sci-hub.se At an initial concentration of 15 mg/L, 87.33% of cefixime was photodegraded after 120 minutes of irradiation. sci-hub.se However, increasing the concentration to 25 mg/L reduced the degradation efficiency to 63.33%. sci-hub.se This suggests that at higher concentrations, the drug molecules may absorb a portion of the light, thereby reducing the efficiency of the photocatalyst. sci-hub.se

The kinetics of photolytic degradation often follow a pseudo-first-order model. The apparent rate constant (k_app) for the photocatalytic degradation of cefixime trihydrate using an Fe2O3-ZnO nanocomposite was calculated to be 0.007 min⁻¹, which increased to 0.012 min⁻¹ with an Fe2O3-ZnO/Ag nanocomposite. nih.govsums.ac.ir These findings underscore the role of light in the degradation of cefixime and the potential for the formation of photolytic impurities.

Thermal Degradation Studies

Thermal degradation is a common pathway for the decomposition of pharmaceutical compounds, and cefixime is no exception. Studies have shown that cefixime degrades upon heating, leading to the formation of several impurities, including Impurity A. scispace.comnih.gov An HPLC-MS/MS analysis of cefixime subjected to thermal stress revealed the presence of five known impurities (A, B, C, D, and E) as designated by the British Pharmacopoeia, along with some unknown degradation products. nih.govnih.gov

Notably, Impurities A, C, and E were detected in both fresh and thermally stressed samples of cefixime, although their intensities differed. scispace.comnih.gov This suggests that these impurities, including Impurity A, can form even under normal storage conditions, with their formation being accelerated by heat. In contrast, Impurities D and B were only detected after the temperature was increased, indicating they are primary thermal degradation products. scispace.comnih.gov

The rate of hydrolytic degradation of cefixime is significantly accelerated with an increase in temperature. researchgate.net It has been observed that the reaction speed approximately doubles with every 10°C rise in temperature. researchgate.net Forced degradation studies under thermal conditions (80°C for cefixime) have been conducted to purposefully generate and identify degradation products. akjournals.com These studies are crucial for developing stability-indicating analytical methods.

Summary of Cefixime Degradation Products under Thermal Stress. scispace.comnih.gov
ImpurityPresence in Fresh SamplePresence in Thermal Stress SampleRelative Retention Time to CefiximeProtonated Molecular Ion (m/z)
Impurity AYesYes (Increased Intensity)0.8472
Impurity BNoYes1.2428
Impurity CYesYes (Increased Intensity)1.3Similar to Cefixime
Impurity DNoYes1.7Similar to Cefixime
Impurity EYesYes (Increased Intensity)Not SpecifiedNot Specified

Investigation of Environmental and Storage Condition Influences on Impurity A Formation

The formation of this compound is significantly influenced by environmental and storage conditions. smolecule.com Factors such as pH, temperature, and humidity play a crucial role in the degradation of cefixime and the subsequent formation of impurities. smolecule.comnih.gov Cefixime is known to degrade under storage conditions, and these degradation products can have undesirable effects. nih.gov

The primary mechanism for the formation of this compound is hydrolysis, which involves the cleavage of the β-lactam or dihydrothiazine ring. smolecule.com The rate of this hydrolysis is dependent on the pH of the solution and the ambient temperature. smolecule.com For instance, cefixime is more sensitive to alkaline hydrolysis, with over 98% degradation occurring in 30 minutes at 80°C in 0.1N sodium hydroxide. derpharmachemica.com In acidic conditions (0.1N hydrochloric acid at 80°C for 7 hours), the degradation is slower, at around 50%. derpharmachemica.com

The presence of certain excipients can also influence the stability of cefixime. A study on the complexation of cefixime with Captisol® found a strong stabilizing effect against hydrolytic degradation. researchgate.net The addition of hypromellose further reduced the degradation rate by approximately 1.5 times in the temperature range of 303-353 K. researchgate.net Conversely, povidone K-30 and macrogol (PEG) 4000 had an unfavorable effect due to steric hindrance. researchgate.net

Proper storage is essential to minimize the formation of Impurity A. Storing cefixime in a dry, cool, and well-ventilated place in a tightly closed container is recommended. chemicalbook.com It should be kept away from incompatible materials and foodstuff containers. chemicalbook.com

Kinetic and Mechanistic Modeling of Impurity A Formation Dynamics

Understanding the kinetics and mechanism of this compound formation is vital for predicting and controlling its presence in pharmaceutical formulations.

Reaction Pathway Elucidation

The formation of this compound primarily occurs through the hydrolysis of the cefixime molecule. This process leads to the opening of the β-lactam ring, a characteristic degradation pathway for β-lactam antibiotics. smolecule.com The resulting structure is a "ring-opened" derivative of cefixime. smolecule.com

While detailed mechanistic studies specifically for Impurity A are limited, the general degradation pathways of cefixime provide valuable insights. Under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic, cefixime degrades to form multiple products. akjournals.com One of these degradation products, labeled as CI in a study, was found under all tested degradation conditions, suggesting it is a common intermediate or a stable end product of several degradation pathways. akjournals.com The synthesis of this compound has also been reported, involving the hydrolysis of the beta-lactam ring of a related compound, cefdinir, followed by a series of chemical reactions. google.com

Rate Constant Determination and Factorial Analysis

Kinetic studies are essential for quantifying the rate of degradation and the formation of impurities. The degradation of cefixime has been shown to follow specific kinetic models. For instance, the photocatalytic degradation of cefixime trihydrate was found to follow first-order degradation kinetics. nih.gov

In a study on the photocatalytic degradation of cefixime trihydrate using Fe2O3-ZnO and Fe2O3-ZnO/Ag nanocomposites, the pseudo-first-order rate constants (k_app) were determined. nih.govsums.ac.ir

Apparent Rate Constants for Photocatalytic Degradation of Cefixime Trihydrate. nih.govsums.ac.ir
CatalystApparent Rate Constant (k_app) (min⁻¹)
Fe₂O₃-ZnO0.007
Fe₂O₃-ZnO/Ag0.012

Kinetic studies on the degradation of cefixime in the presence of a heterogeneous Fenton catalyst also revealed that the degradation reaction rate constant was significantly higher than the adsorption reaction rate constant, indicating that the degradation process was more influential than adsorption. jwent.net The rate of degradation was found to decrease as the initial concentration of cefixime increased. jwent.net

Factorial analysis can be employed to understand the influence of various factors on the degradation rate. For example, Response Surface Methodology (RSM) has been used to evaluate the effects of adsorbent dosage, pollutant concentration, pH, and contact time on the removal of cefixime from wastewater. mdpi.com Such statistical approaches are invaluable for optimizing conditions to minimize impurity formation.

Advanced Analytical Methodologies for Cefixime Impurity a Profiling, Quantification, and Structural Elucidation

Chromatographic Separation Techniques for Cefixime (B193813) Impurity A

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for separating and analyzing Cefixime and its impurities. google.comnih.gov These techniques offer the necessary resolution and sensitivity to distinguish between the active pharmaceutical ingredient (API) and closely related impurities like impurity A.

The development of a robust HPLC method is essential for the reliable analysis of Cefixime impurity A. This involves the careful optimization of several key parameters to achieve adequate separation and peak characteristics. google.comresearchgate.net

The composition of the mobile phase plays a pivotal role in the separation of Cefixime and its impurities. A common approach involves a reversed-phase HPLC method. researchgate.net Mobile phases typically consist of an aqueous component and an organic modifier.

One method utilizes a mobile phase composed of water and acetonitrile (B52724) (85:15 v/v) with the addition of 0.5% formic acid. nih.govresearchgate.netscispace.comnih.gov The presence of formic acid helps to achieve repeatable and well-shaped (Gaussian) peaks. scispace.comnih.gov Another approach employs a mixture of a tetrabutylammonium (B224687) hydroxide (B78521) solution and acetonitrile. google.com The pH of the aqueous phase is a critical parameter, with a range of 4.9 to 7.0 being investigated to optimize separation. google.com

Gradient elution is often employed to enhance separation efficiency, especially when dealing with a complex mixture of impurities. google.com A gradient program involves changing the proportion of the organic and aqueous phases over the course of the analysis. For instance, a gradient can be run with mobile phase A (0.5% tetrabutylammonium hydroxide solution (pH 5.0)-acetonitrile (90:10)) and mobile phase B (0.5% tetrabutylammonium hydroxide solution (pH 5.0)-acetonitrile (50:50)). google.com This allows for the effective separation of various impurities, including impurity A, from the main Cefixime peak. google.com

Table 1: Examples of Mobile Phase Compositions for this compound Analysis

Mobile Phase Component A Mobile Phase Component B Elution Mode Reference
0.5M KH2PO4 in HPLC grade water Acetonitrile Gradient ijrpc.com
Water with 0.5% formic acid Acetonitrile (15% v/v) Isocratic nih.govresearchgate.netscispace.comnih.gov
0.1% formic acid solution Acetonitrile Gradient patsnap.com
0.1% Ortho Phosphoric Acid Acetonitrile (42% v/v) Isocratic gavinpublishers.com
Monobasic sodium hydrogen phosphate (B84403) buffer (pH 6.5) Acetonitrile (10% v/v) Isocratic derpharmachemica.com
Methanol (B129727) 0.1% aqueous formic acid (30% v/v) Isocratic researchgate.net
0.25% tetrabutylammonium hydroxide (pH 4.0, 5.0, 6.0, or 8.0) Acetonitrile (28%) Isocratic google.com
0.5% tetrabutylammonium hydroxide solution (pH 5.0) - acetonitrile (90:10) 0.5% tetrabutylammonium hydroxide solution (pH 5.0) - acetonitrile (50:50) Gradient google.com

The choice of the stationary phase, or the column, is another critical factor in achieving successful separation. For the analysis of Cefixime and its impurities, C18 columns are widely used. google.comnih.govresearchgate.net These columns have a non-polar stationary phase, making them suitable for reversed-phase chromatography.

Several commercially available C18 columns have been successfully employed, including:

Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) google.com

Zorbax SB-C18 (100 x 4.6 mm, 5 µm) ijrpc.com

A C18 column (4.6 x 250 mm, 5 µm) from Knauer scispace.com

Kromasil ODS C18 (250 x 4.6 mm, 5µ) afjbs.com

Hypersil Gold C18 (4.6mm×250mm, 3μm) patsnap.com

Hypersil C18 (250*4.6)mm and 3 µm particle size researchgate.net

Optimizing column performance involves considering parameters such as column temperature and flow rate. Column temperatures are often maintained in the range of 35-55°C to ensure reproducibility and peak shape. google.compatsnap.com Flow rates are typically set between 0.7 mL/min and 1.2 mL/min to achieve a balance between analysis time and separation efficiency. google.comscispace.comnih.govijrpc.comderpharmachemica.com

Table 2: HPLC Column and Performance Parameters for this compound Analysis

Column Type Dimensions Particle Size Column Temperature Flow Rate Reference
Agilent Zorbax Eclipse plus C18 250 x 4.6mm 5 μm 40-55 °C 0.8-1.2 ml/min google.com
Zorbax SB-C18 100 x 4.6mm 5µm 40°C 1.0ml/min ijrpc.com
C18 (Knauer) 4.6 x 250 mm 5 µm Ambient 0.8-1.2 mL min⁻¹ scispace.com
Kromasil ODS C18 250 x 4.6 mm Ambient 1 mL/min afjbs.com
Hypersil Gold C18 4.6mm×250mm 3μm 35°C 1.0ml / min patsnap.com
Hypersil C18 250*4.6mm 3 µm Not Specified 1.0 mL/min researchgate.net

UV-Vis spectroscopy is the most common detection method for the HPLC analysis of Cefixime and its impurities. google.comresearchgate.net The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity.

For Cefixime and its related substances, including impurity A, a detection wavelength of 254 nm is frequently used. google.compatsnap.comderpharmachemica.com However, other wavelengths have also been reported to be effective. For instance, some methods utilize a wavelength of 280 nm or 287 nm . ijrpc.comasianjpr.com In some cases, a wider range is considered, with one study using a detection wavelength of 220 nm . researchgate.net The optimal wavelength is typically determined by examining the UV spectra of both Cefixime and its impurities to find a wavelength where all compounds exhibit significant absorbance. asianjpr.com

Table 3: Detection Wavelengths Used in HPLC Analysis of this compound

Detection Wavelength Method Reference
254 nm HPLC-UV google.compatsnap.comderpharmachemica.com
280 nm HPLC ijrpc.com
287 nm UV-Vis Spectroscopy asianjpr.com
220 nm PDA detector researchgate.net
235 nm HPTLC akjournals.com
238 nm HPLC and HPTLC researchgate.net
Stationary Phase Selection and Column Performance Optimization

Thin Layer Chromatography (TLC) in Impurity Screening

Thin Layer Chromatography (TLC) serves as a valuable initial screening tool for the detection of impurities in cefixime. scispace.comakjournals.comgoogle.com Its simplicity, cost-effectiveness, and ability to simultaneously analyze multiple samples make it suitable for routine quality control. ajptr.com In the analysis of cefixime and its related substances, specific mobile phase compositions are optimized to achieve clear separation. For instance, a mobile phase consisting of toluene-ethyl acetate-formic acid-water (10:58:22:10, v/v/v) has been used, resulting in a sharp, well-defined peak for cefixime with an RF value of 0.54 ± 0.02. researchgate.net Another system, ethyl acetate (B1210297)–methanol–acetone–toluene–ammonia (1:5:7:0.5:0.5, v/v), has also been developed for the simultaneous estimation of cefixime and another drug, demonstrating the versatility of TLC in separating multiple components. akjournals.com

Under forced degradation conditions (acid, alkali, neutral, oxidation, and photolysis), TLC can effectively separate degradation products from the parent drug. akjournals.comakjournals.com For cefixime, a common degradation product, designated as CI with an RF value of 0.17, was observed under all stress conditions. akjournals.com This indicates the utility of TLC in stability-indicating assays. The densitograms obtained from these studies show well-resolved bands for both the pure drug and its degradation products, allowing for their identification and semi-quantitative estimation. akjournals.com

Interactive Data Table: TLC Parameters for Cefixime and Impurities

AnalyteMobile PhaseRF ValueReference
CefiximeToluene-ethyl acetate-formic acid-water (10:58:22:10, v/v/v)0.54 ± 0.02 researchgate.net
CefiximeEthylene acetate: methanol: water (4.5:5:0.5%v/v)0.58 ± 0.02 ajptr.com
CefiximeMethanol :water : chloroform (B151607) (6:3:1%v/v)0.44 ajptr.com
Cefixime Degradation Product (CI)Ethyl acetate–methanol–acetone–toluene–ammonia (1:5:7:0.5:0.5, v/v)0.17 akjournals.com

Spectroscopic and Spectrometric Approaches for Structural Characterization of this compound

While chromatographic techniques can separate this compound, spectroscopic and spectrometric methods are indispensable for its definitive structural characterization.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of impurities. smolecule.comscispace.comvulcanchem.comresearchgate.netresearchgate.net For this compound, a protonated molecular ion peak [M+H]+ is observed at an m/z of 472. scispace.comresearchgate.netnih.gov This corresponds to a molecular weight of approximately 471.46 g/mol and a molecular formula of C16H17N5O8S2. smolecule.comchemsrc.com This impurity is characterized as a "ring-opened" derivative of cefixime, resulting from the cleavage of the β-lactam or dihydrothiazine ring. smolecule.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte with a high degree of confidence. For this compound, the exact mass has been reported as 471.051849 Da. chemsrc.com This precise measurement is crucial for confirming the molecular formula and distinguishing it from other potential impurities with similar nominal masses.

Tandem Mass Spectrometry (MS/MS) is employed to further investigate the structure of this compound by analyzing its fragmentation pattern. smolecule.comscispace.comresearchgate.netresearchgate.net When the protonated molecular ion at m/z 472 is subjected to collision-induced dissociation (CID), it yields characteristic fragment ions. While specific fragmentation data for Impurity A is not extensively detailed in the provided results, the general fragmentation patterns of cephalosporins and their ring-opened impurities have been studied. researchgate.net The cleavage of the β-lactam ring is a common primary fragmentation pathway for β-lactam antibiotics. researchgate.net The resulting fragment ions provide valuable information about the different structural components of the molecule, aiding in the definitive identification of the impurity. vulcanchem.comresearchgate.net

Interactive Data Table: Mass Spectrometric Data for this compound

Analytical TechniqueParameterObserved ValueReference
Mass Spectrometry (MS)[M+H]+ (m/z)472 scispace.comresearchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS)Exact Mass (Da)471.051849 chemsrc.com
Mass Spectrometry (MS)Molecular Weight ( g/mol )~471.46 smolecule.com
Mass Spectrometry (MS)Molecular FormulaC16H17N5O8S2 smolecule.comchemsrc.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. vulcanchem.comchem960.com By providing detailed information about the chemical environment of individual atoms (protons and carbons), NMR allows for the definitive assignment of the impurity's structure. daicelpharmastandards.com

Proton NMR (1H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. While specific 1H NMR data for this compound is not explicitly provided in the search results, general principles of NMR analysis of cephalosporins and their impurities are well-established. vulcanchem.comchem960.com For instance, the chemical shifts of the aminothiazole proton can differ between Z and E isomers, with the E-isomer appearing at a downfield shift. tsijournals.com Such detailed spectral analysis, often in conjunction with two-dimensional NMR techniques like COSY and HMBC, is crucial for the complete and definitive structural assignment of this compound. magtechjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Carbon-13 NMR (¹³C NMR) Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules by providing information about the carbon framework. For this compound, ¹³C NMR studies are crucial for confirming its structure by identifying the chemical environment of each carbon atom. While specific ¹³C NMR data for this compound is not extensively published in readily available literature, the analysis would involve comparing the spectrum of the impurity with that of the parent Cefixime molecule. daicelpharmastandards.com

Key structural features of this compound, such as the thiazole (B1198619) ring, the oxime group, and the furo[3,4-d] nih.govoaji.netthiazine ring system, would exhibit characteristic chemical shifts in the ¹³C NMR spectrum. The presence and position of these signals provide definitive evidence for the impurity's structure. pharmaffiliates.compharmaffiliates.com For instance, the carbons in the aminothiazole ring are expected to resonate at specific ppm values, which can be compared to reference data for similar structures. Any significant deviation in these shifts compared to Cefixime would indicate structural modifications. The complete characterization of Cefixime impurity standards, including ¹³C NMR, is a service offered by specialized pharmaceutical chemical suppliers. daicelpharmastandards.com

Table 1: Expected ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional GroupExpected Chemical Shift Range (ppm)
Carbonyl (C=O)160-180
Thiazole Ring Carbons110-170
Furo[3,4-d] nih.govoaji.netthiazine Ring CarbonsVaried shifts depending on substitution
Methylene Carbons (-CH2-)20-60
Methyl Carbon (-CH3)10-30

This table provides generalized expected ranges and actual values may vary based on the specific molecular environment.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within a molecule like this compound. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com By revealing ¹H-¹H spin-spin coupling networks, COSY helps to piece together molecular fragments. For this compound, COSY would be used to trace the connections between adjacent protons in the furo[3,4-d] nih.govoaji.netthiazine ring and any side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons. emerypharma.comyoutube.com This is a crucial step in assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum. Each cross-peak in an HSQC spectrum represents a direct C-H bond, simplifying the process of carbon signal assignment for this compound. github.io

The combined data from these 2D NMR experiments provides a detailed and definitive structural map of this compound, leaving little room for ambiguity. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. oaji.netscribd.com The IR spectrum of this compound would be compared to that of pure Cefixime to identify any differences in functional groups. researchgate.netuspbpep.com

Key characteristic absorption bands for Cefixime and its impurities include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of carboxylic acid and alcohol functional groups.

N-H stretch: Found around 3100-3500 cm⁻¹, corresponding to the amine and amide groups.

C=O stretch: Strong absorptions in the 1650-1800 cm⁻¹ range, representing the carbonyl groups of the β-lactam ring, amides, and carboxylic acid.

C=N stretch: Absorption in the 1640-1690 cm⁻¹ region, characteristic of the oxime group.

C-S stretch: Typically found in the fingerprint region (600-800 cm⁻¹).

The presence, absence, or shift of these bands in the IR spectrum of this compound provides valuable information about its molecular structure and how it differs from the parent drug. daicelpharmastandards.com

Table 2: Key IR Absorption Frequencies for Cefixime and its Impurities

Functional GroupWavenumber (cm⁻¹)
Amide N-H Stretch~3280
Carboxylic Acid O-H Stretch2500-3300 (broad)
β-Lactam C=O Stretch~1760
Amide C=O Stretch~1660
Carboxylate C=O Stretch~1590
C=N (oxime) Stretch~1640

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores (light-absorbing groups). Cefixime and its impurities possess chromophoric systems, such as the aminothiazole ring and the conjugated double bonds. nih.govresearchgate.net

The UV spectrum of Cefixime in solution typically exhibits a maximum absorption (λmax) at a specific wavelength. ummat.ac.id For Cefixime, this is often observed around 288 nm. ummat.ac.id Any alteration in the structure of the chromophore in this compound would likely result in a shift of the λmax to a different wavelength or a change in the molar absorptivity. alliedacademies.org For instance, a study on the complexation of Cefixime with copper (II) ions showed a new absorption band at 410 nm. researchgate.net While not directly related to Impurity A, this demonstrates the sensitivity of the UV-Vis spectrum to structural changes.

The development of a UV-Vis spectrophotometric method for the quantification of Cefixime would involve determining its λmax in a suitable solvent or buffer system. ummat.ac.id This same method could then be applied to analyze for the presence of this compound, especially if it has a significantly different absorption profile.

Method Validation Strategies for Quantitative and Qualitative Determination of this compound

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. For the determination of this compound, validation ensures the reliability of both its identification (qualitative) and quantification (quantitative).

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. sysrevpharm.org Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture.

For this compound, specificity and selectivity are typically demonstrated using High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com The method should be able to separate the peak of this compound from the peaks of Cefixime, other known impurities (like Impurities B, C, D, and E), and any degradation products. researchgate.netscispace.com This is often achieved by developing a stability-indicating HPLC method where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat) to generate potential degradation products. medipol.edu.tr The analytical method is then used to demonstrate that all these components are well-resolved from each other. The peak purity of this compound can be assessed using a photodiode array (PDA) detector to ensure that the peak is not co-eluting with other substances.

Linearity and Range Determination

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netscispace.com The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. sysrevpharm.org

To establish the linearity for the quantification of this compound, a series of solutions of the impurity standard are prepared at different concentrations. semanticscholar.org These solutions are then analyzed, and a calibration curve is constructed by plotting the peak area (or response) against the concentration. medipol.edu.tr The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be close to 1. semanticscholar.org

For an impurity, the range should typically span from the reporting threshold to 120% of the specification limit. medipol.edu.tr Validation data should demonstrate that the method is linear, accurate, and precise across this range.

Table 3: Example Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
0.15000
0.525000
1.050000
2.0100000
5.0250000
Correlation Coefficient (r) > 0.999

This table presents hypothetical data to illustrate the concept of linearity.

Accuracy and Precision Evaluation (Repeatability, Intermediate Precision)

The validation of analytical methods for quantifying this compound necessitates a thorough evaluation of accuracy and precision. Accuracy, representing the closeness of test results to the true value, and precision, indicating the degree of agreement among individual tests, are critical parameters. These are typically assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies.

Accuracy is often determined by recovery studies, where a known amount of this compound is spiked into a sample matrix. The percentage of the impurity that is detected by the analytical method is then calculated. Studies on related compounds in Cefixime have demonstrated excellent accuracy, with recovery values typically falling within the 98.0% to 101.5% range. ijrpb.com For instance, in the validation of an HPLC method for Cefixime and its related substances, accuracy was confirmed with recovery rates between 94.6% and 98.4%. nih.gov

Precision is evaluated at two levels:

Repeatability (Intra-day precision): This assesses the precision of the method over a short interval by the same analyst using the same equipment. It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. For Cefixime and its impurities, intra-day precision studies have shown RSD values well below the commonly accepted limit of 2%. semanticscholar.orgijrpc.com One study reported an intra-day precision RSD of less than 3.3%. nih.govresearchgate.net

Intermediate Precision (Inter-day precision): This evaluates the method's precision over a longer period, such as on different days, with different analysts, or using different equipment. This provides an indication of the method's reproducibility under various laboratory conditions. For Cefixime-related analytical methods, inter-day precision has also been found to be within acceptable limits, with RSD values not exceeding 1.86% in some studies. researchgate.net

The following table summarizes typical accuracy and precision data from a method validation study for Cefixime, which is indicative of the performance expected for its impurities.

Table 1: Accuracy and Precision Data for a Cefixime Analytical Method

Parameter Concentration Level Recovery (%) RSD (%)
Intra-day Accuracy & Precision Low 98.4 < 3.3
Medium 96.5 < 3.3
High 94.6 < 3.3
Inter-day Accuracy & Precision Low 97.2 < 3.3
Medium 95.8 < 3.3
High 95.1 < 3.3

Data adapted from studies on Cefixime and its related substances. nih.govresearchgate.net

These rigorous evaluations ensure that the analytical method is both accurate and precise for the reliable quantification of this compound in quality control and stability studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics in the validation of analytical methods for impurities like this compound. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For Cefixime and its impurities, these limits are typically determined using methods based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. ijrpb.comnih.govsymbiosisonlinepublishing.comsymbiosisonlinepublishing.com The signal-to-noise ratio method commonly uses a ratio of 3:1 for LOD and 10:1 for LOQ. semanticscholar.org The formula-based approach is calculated as LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. ijrpb.comasianjpr.comhumanjournals.com

Various studies on Cefixime have reported a range of LOD and LOQ values, which can be influenced by the specific chromatographic conditions and detection system used. For instance, one HPLC method for Cefixime reported an LOD of 0.14 µg/mL and an LOQ of 2 µg/mL. ejbps.com Another study found an LOD of 0.34 µg/mL and an LOQ of 1.05 µg/mL for Cefixime. ijrpb.com In a different analytical setup, the LOD and LOQ for Cefixime were determined to be 0.016 µg/mL and 0.049 µg/mL, respectively. humanjournals.com

The table below provides a compilation of LOD and LOQ values for Cefixime from various research findings, illustrating the sensitivity of different analytical methods.

Table 2: Reported LOD and LOQ Values for Cefixime

Analytical Method LOD (µg/mL) LOQ (µg/mL) Reference
RP-HPLC 0.14 2 ejbps.com
RP-HPLC 0.34 1.05 ijrpb.com
RP-HPLC 0.016 0.049 humanjournals.com
UV-Spectrophotometry 0.00048 0.00143 jocpr.com
HPTLC 0.05 (ng/spot) 0.15 (ng/spot) researchgate.net

These values are for Cefixime but are indicative of the sensitivity achievable for its impurities.

The determination of these limits is fundamental to ensuring that the analytical method is sensitive enough to detect and quantify this compound at levels that are relevant to pharmaceutical quality control.

Development and Characterization of this compound Reference Standards

The availability of well-characterized reference standards for this compound is fundamental for the accurate identification and quantification of this impurity in pharmaceutical products. axios-research.com These reference standards are essential for method development, validation, quality control, and stability studies. axios-research.comaquigenbio.comsynzeal.com

Development (Synthesis)

This compound is a degradation product formed through the hydrolysis of the β-lactam ring in the Cefixime molecule. smolecule.com Its synthesis for use as a reference standard can be achieved through controlled degradation of Cefixime or via a dedicated synthetic route. One reported method involves the hydrolysis of a precursor, such as cefdinir, with a base, followed by a series of reactions including acid treatment and protection/deprotection steps to yield the target impurity. google.com The chemical name for Cefixime EP Impurity A is 2-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d] nih.govscispace.comthiazin-2-yl]acetic acid. synzeal.com

Characterization

Once synthesized, the reference standard for this compound must be rigorously characterized to confirm its identity and purity. This involves a combination of analytical techniques to elucidate its structure and determine its purity profile. A comprehensive Certificate of Analysis (COA) is provided with the reference standard, which includes detailed analytical data. axios-research.comsynzeal.com

The characterization process typically includes:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure of the impurity.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the reference standard. lgcstandards.com

Water Content: Karl Fischer titration is often used to determine the water content.

Residual Solvents: Gas Chromatography (GC) may be used to identify and quantify any residual solvents from the synthesis process.

The reference material is often supplied as a pharmaceutical secondary standard, which may be traceable to pharmacopeial standards like those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). aquigenbio.comsigmaaldrich.com

The table below lists the key analytical techniques used in the characterization of a this compound reference standard.

Table 4: Analytical Techniques for Characterization of this compound Reference Standard

Analytical Technique Purpose
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern
¹H NMR and ¹³C NMR Elucidation of the chemical structure
Infrared (IR) Spectroscopy Identification of functional groups
High-Performance Liquid Chromatography (HPLC) Determination of purity
Karl Fischer Titration Measurement of water content
Gas Chromatography (GC) Quantification of residual solvents

Based on standard practices for the characterization of pharmaceutical reference standards.

The development and thorough characterization of this compound reference standards are critical for ensuring the quality and safety of Cefixime drug products by enabling accurate monitoring of this impurity.

Impurity Control Strategies and Process Optimization in Cefixime Manufacturing

Identification of Critical Process Parameters (CPPs) Affecting Impurity A Levels

The formation of Cefixime (B193813) impurity A is influenced by several critical process parameters (CPPs) throughout the manufacturing process. These parameters must be carefully monitored and controlled to minimize the level of this impurity. Key CPPs include reaction temperature, pH, solvent systems, reaction time, and the stoichiometry of reactants. google.comacs.orgresearchgate.net

In the synthesis of Cefixime, the hydrolysis step is particularly sensitive to temperature and pH. epo.org For instance, carrying out the hydrolysis for an extended duration can lead to the formation of undesirable impurities and affect the color of the final product. epo.org Similarly, in the final crystallization step of Cefixime trihydrate, the pH at which crystal breeding is initiated has a significant impact on impurity content. acs.org A study on the process validation of Cefixime powder for suspension identified drying time and temperature, as well as mixing speed and time, as critical parameters affecting the quality of the final product. researchgate.net

The table below summarizes key CPPs and their potential impact on impurity A formation.

Critical Process ParameterPotential Impact on Impurity A Formation
Temperature Elevated temperatures can accelerate degradation reactions, leading to increased formation of impurity A. google.comderpharmachemica.com
pH Deviations from the optimal pH range during synthesis and purification can promote side reactions and impurity formation. acs.orgmdpi.com
Solvent Systems The choice of solvent can influence reaction pathways and the solubility of impurities, affecting their removal. google.com
Reaction Time Prolonged reaction times can lead to the degradation of Cefixime and the formation of impurities, including impurity A. google.comepo.org
Stoichiometry of Reagents Incorrect molar ratios of reactants can result in incomplete reactions and the generation of process-related impurities. google.com

Implementation of In-Process Control (IPC) Measures for Impurity A Minimization

To ensure that CPPs remain within their specified limits, robust in-process control (IPC) measures are implemented throughout the Cefixime manufacturing process. These controls involve regular monitoring and testing at critical stages to detect and correct any deviations that could lead to an increase in impurity A levels.

High-performance liquid chromatography (HPLC) is a primary analytical technique used for IPC. google.compharmatutor.org It allows for the accurate detection and quantification of Cefixime and its related impurities, including impurity A, at various stages of production. google.comnih.gov For example, during the synthesis, HPLC can be used to monitor the progress of the reaction and ensure the timely quenching of the reaction to prevent the formation of degradation products. epo.org

In the purification stages, IPCs are crucial for ensuring the effective removal of impurities. For instance, during the crystallization of Cefixime, monitoring the pH and temperature is essential to achieve the desired crystal form and purity. acs.org The table below outlines some key IPC measures.

In-Process Control MeasureStage of ImplementationPurpose
HPLC Analysis Throughout synthesis and purificationTo monitor reaction progress and quantify levels of Cefixime and impurity A. google.comnih.gov
pH Monitoring Synthesis and crystallizationTo maintain the optimal pH for the reaction and minimize impurity formation. acs.org
Temperature Control Synthesis and dryingTo prevent thermal degradation and the formation of heat-related impurities. researchgate.net
Content Uniformity Testing Dry mixing (for formulations)To ensure homogenous distribution of the active ingredient and excipients. pharmatutor.org

Optimization of Cefixime Synthesis Conditions for Reduced Impurity A Formation

Optimizing the synthesis conditions is a proactive approach to minimize the formation of Cefixime impurity A from the outset. This involves a multi-faceted approach focusing on starting materials, reaction conditions, and reaction kinetics. daicelpharmastandards.com

The quality of starting materials and reagents is fundamental to controlling impurity levels in the final product. daicelpharmastandards.com The synthesis of Cefixime often starts from 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). indexcopernicus.com It is crucial to use high-purity starting materials and to have stringent specifications for all reagents used in the synthesis.

A patented method for synthesizing this compound itself highlights the importance of controlling the molar ratios of reagents like Boc anhydride (B1165640) and methyl bromoacetate (B1195939) in the intermediate steps to achieve a high-purity final product. google.com This underscores the principle that well-controlled synthesis of the main compound relies on the same level of precision.

Fine-tuning reaction conditions is a critical aspect of process optimization.

Temperature: Specific temperature ranges are crucial for different steps of the synthesis. For example, one patented synthesis of a Cefixime impurity involves steps with temperature controls ranging from -20°C to 25°C. google.com Hydrolysis with sodium hydroxide (B78521) is often conducted at low temperatures (0-8°C) to control the reaction and prevent degradation. epo.org

pH: The pH of the reaction mixture significantly influences the reaction pathway and impurity profile. For instance, in the final stages of Cefixime synthesis, adjusting the pH with an acid is a critical step to precipitate the product and separate it from water-soluble impurities. epo.org The pH must be carefully controlled to ensure complete precipitation of the desired product while keeping impurities in the solution. acs.org A study on the removal of Cefixime from wastewater also demonstrated the strong influence of pH on the stability and degradation of the Cefixime molecule. mdpi.com

Solvent Systems: The choice of solvent can impact reaction rates and the formation of by-products. A synthesis method for a Cefixime impurity details the use of dichloromethane (B109758) as a solvent. google.com The use of water and a water-immiscible solvent like ethyl acetate (B1210297) is also common in the purification steps to extract the product and remove impurities. epo.org

The duration of the reaction and the precise ratio of reactants are critical for maximizing the yield of Cefixime and minimizing the formation of impurity A.

Reaction Time: As previously mentioned, prolonged reaction times, especially during hydrolysis, can lead to the degradation of Cefixime. epo.org Optimized processes aim for the shortest possible reaction time that still allows for complete conversion. indexcopernicus.com Some optimized processes have reduced the hydrolysis step to less than 30 minutes. epo.org A patented synthesis of a Cefixime impurity specifies reaction times for each step, ranging from 1-1.5 hours to 7-10 hours, highlighting the importance of time control. google.com

Stoichiometry: The molar ratios of the reactants must be carefully optimized. For example, in the synthesis of a Cefixime impurity, the molar ratio of the base to the starting material (cefdinir) is specified as (2-2.1):1, and the molar ratio of acid to an intermediate is (2-3):1. google.com This level of precision is equally important in the synthesis of Cefixime to ensure the reaction goes to completion and to avoid side reactions that could generate impurity A.

The following table provides an example of optimized reaction parameters from a patented synthesis of a Cefixime impurity, which illustrates the principles applied to the synthesis of Cefixime itself. google.com

StepReagents & Molar RatiosTemperatureReaction Time
aBase:Cefdinir (2-2.1):1-20°C to 10°C1-1.5 hours
bAcid:Intermediate 1 (2-3):110-20°C2-3 hours
cBoc anhydride:Intermediate 2 (1.05-1.1):10-5°C3-4 hours
dMethyl bromoacetate:Intermediate 3 (1.05-1.1):1-5 to 5°C4-5 hours
eTrifluoroacetic acid:Intermediate 4 (10-15):115-25°C7-10 hours

Reaction Condition Tuning (Temperature, pH, Solvent Systems)

Downstream Processing and Purification Methodologies for Impurity A Removal

Even with optimized synthesis conditions, some level of impurity A will likely be present. Therefore, effective downstream processing and purification are essential for its removal.

Crystallization is a key purification technique. A process for purifying Cefixime involves dissolving the crude product in water by adjusting the pH with an alkali, followed by filtration and then precipitation by adjusting the pH with an acid and cooling. google.com This process is effective in removing impurities, including polymers, and can yield Cefixime with a purity of over 99.70%. google.com

Another critical purification step is reactive crystallization. In the production of Cefixime trihydrate, controlling the pH during the reaction of Cefixime disodium (B8443419) with hydrochloric acid is crucial for obtaining crystals with low impurity content. acs.org

Washing the isolated Cefixime solid with chilled water helps to remove any remaining water-soluble impurities. epo.org The use of techniques like preparative HPLC can also be employed for purification, especially for obtaining high-purity reference standards of impurities like impurity A. google.com

Crystallization and Recrystallization Optimization

Crystallization is a fundamental purification step in the manufacturing of active pharmaceutical ingredients (APIs), including Cefixime. The principle behind this technique is the difference in solubility between the desired compound and the impurities in a selected solvent system. mt.com For Cefixime, reactive crystallization and anti-solvent crystallization are common methods employed. researchgate.netwiadlek.pl

Key parameters that are optimized during crystallization to control impurities like this compound include:

Solvent Selection: The choice of solvent is crucial. A suitable solvent should exhibit high solubility for Cefixime at higher temperatures and low solubility at lower temperatures, while impurities should ideally remain in the solution or have significantly different solubility profiles. mt.com Solvents such as methanol (B129727) and water, often in mixtures, are used in Cefixime crystallization. uspbpep.comgoogle.com

pH Control: The pH of the crystallization medium has a significant impact on the purity and crystal form of Cefixime. google.com In a patented method, controlling the pH in a narrow range of 3.0-3.5 during the crystallization of Cefixime from its salt form was shown to produce a product with a low level of total impurities (0.5-0.9%) and high stability. google.com Maintaining a specific pH can prevent the formation of certain impurities and enhance the precipitation of the pure API.

Temperature and Cooling Rate: The temperature profile, including the rate of cooling, influences crystal growth and nucleation. Gradual cooling allows for the formation of well-defined crystals, which are less likely to trap impurities within their lattice structure. mt.com

Agitation: Proper mixing ensures a homogenous solution, preventing localized supersaturation which can lead to the rapid precipitation of amorphous material and the inclusion of impurities. wiadlek.pl

A study on the reactive crystallization of Cefixime trihydrate found that the pH at which crystal breeding begins is a critical factor affecting the final product's impurity content and physical characteristics. researchgate.net By carefully controlling these parameters, manufacturers can significantly reduce the levels of this compound in the crude product.

Regulatory Science and Quality by Design Qbd Approaches for Cefixime Impurity a

Interpretation and Application of ICH Guidelines to Impurity A Management

The International Council for Harmonisation (ICH) provides a framework of guidelines that are integral to ensuring the quality of pharmaceutical products globally. ich.org For the management of Cefixime (B193813) impurity A, several of these guidelines are directly applicable.

Impurity Thresholds, Reporting, and Qualification Levels

ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively. ich.org These guidelines establish thresholds for reporting, identifying, and qualifying impurities. The thresholds are based on the maximum daily dose of the drug.

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. ich.org For a maximum daily dose of Cefixime up to 2g/day, the reporting threshold is 0.05%. ich.org

Identification Threshold: The level at which the structure of an impurity must be determined. ich.org For the same dosage, this is typically 0.10% or a daily intake of 1.0 mg, whichever is lower. Any degradation product observed in stability studies above this threshold should also be identified. ich.org

Qualification Threshold: The level at which an impurity must be justified from a safety perspective. ich.org This is generally 0.15% or a daily intake of 1.0 mg, whichever is lower, for a drug with a maximum daily dose up to 2g/day. Qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity. ich.org

These thresholds are crucial for setting acceptance criteria for Cefixime impurity A in both the active pharmaceutical ingredient (API) and the finished drug product. gmpinsiders.com

Table 1: ICH Q3A/Q3B Thresholds for this compound (Assuming Maximum Daily Dose ≤ 2g)

ThresholdValueAction Required
Reporting> 0.05%Report the impurity in the regulatory submission.
Identification> 0.10%Determine the chemical structure of the impurity.
Qualification> 0.15%Provide safety data to justify the proposed acceptance criterion.

This table is based on the general principles of ICH Q3A/B guidelines and may need adjustment based on the specific maximum daily dose of the Cefixime product.

Stability Study Protocols and Shelf-Life Determination in Relation to Impurity A

ICH Q1A(R2) provides guidance on stability testing of new drug substances and products. ich.org The purpose of stability testing is to provide evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. ich.org This data is used to establish a shelf-life for the drug product and recommend storage conditions. ich.org

For Cefixime, stability studies are essential to monitor the formation of Impurity A over time. ijstm.com The stability protocol should include:

Storage Conditions: Long-term studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. ich.org Accelerated stability studies are performed at 40°C ± 2°C / 75% RH ± 5% RH. ich.org

Testing Frequency: For long-term studies with a proposed shelf life of at least 12 months, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter. ich.orgeuropa.eu For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended. ich.orgeuropa.eu

Analytical Methods: A validated, stability-indicating analytical method, such as HPLC, must be used to detect and quantify Cefixime and Impurity A. researchgate.netjetir.org The method must be specific enough to separate Impurity A from the active ingredient and other potential degradation products. humanjournals.comeuropa.eu

Photostability: In accordance with ICH Q1B, photostability testing should be conducted to assess the impact of light on the formation of Impurity A. ajrconline.orgsgs.com This involves exposing the drug product to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light. ajrconline.org

The data generated from these stability studies, particularly the rate of formation of Impurity A, is used to determine the shelf-life of the Cefixime product, ensuring that the level of this impurity remains within the qualified acceptance criteria throughout its shelf-life. ijstm.com

Risk Assessment Methodologies for Impurity A (e.g., FMEA)

Quality Risk Management (QRM), as outlined in ICH Q9, is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. outsourcedpharma.com A key tool in QRM is Failure Mode and Effects Analysis (FMEA). ulisboa.ptispe.org FMEA is a proactive risk assessment tool used to identify potential failure modes in a product or process and their potential effects. aigproexcellence.com

For this compound, an FMEA can be used to identify and prioritize risks related to its formation and control. A cross-functional team should be involved in this process. ispe.org The FMEA process for Impurity A would involve:

Identifying Potential Failure Modes: Brainstorming all possible ways the process could fail, leading to an increased level of Impurity A. This could include variations in raw material quality, process parameter deviations (e.g., temperature, pH), and storage conditions.

Determining Potential Effects: For each failure mode, identifying the potential consequences, such as exceeding the impurity specification.

Assigning Severity, Occurrence, and Detection Ratings:

Severity (S): The seriousness of the effect of the failure.

Occurrence (O): The likelihood that the failure will happen.

Detection (D): The ability of current controls to detect the failure.

Calculating the Risk Priority Number (RPN): RPN = S x O x D. The RPN helps to prioritize the risks.

Developing and Implementing Action Plans: For high-RPN risks, developing and implementing actions to reduce the severity or occurrence, or to improve detection.

Table 2: Example FMEA for this compound Control

Potential Failure ModePotential EffectSeverity (1-10)Occurrence (1-10)Detection (1-10)RPNPotential Actions
Temperature excursion during manufacturingIncreased formation of Impurity A83496Implement stricter temperature controls and alarms.
Use of a new raw material supplierHigher levels of precursors for Impurity A756210Enhance raw material testing for the new supplier.
Inadequate control of pH during reactionAccelerated degradation to Impurity A84396Implement in-process pH monitoring and control.
Incorrect storage of finished productIncreased levels of Impurity A over shelf-life92236Clearly label storage conditions and monitor warehouse temperatures.

This is a simplified, illustrative example. A comprehensive FMEA would be more detailed.

Establishment of Design Space and Control Strategy within a QbD Framework for Impurity A Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. mdpi.com

Design Space: As defined in ICH Q8(R2), a design space is the "multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality." biomedres.us To establish a design space for the control of this compound, the following steps are typically taken:

Define the Quality Target Product Profile (QTPP): This includes defining the desired quality attributes of the final product, with a specific limit for Impurity A. uc.pt

Identify Critical Quality Attributes (CQAs): The level of Impurity A is a CQA as it has the potential to impact product safety. uc.pt

Identify Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): Through risk assessment and experimental studies (e.g., Design of Experiments - DoE), identify the process parameters and material attributes that have a significant impact on the formation of Impurity A. medwinpublishers.comchromatographyonline.com

Develop a Mathematical Model: Create a model that describes the relationship between the CPPs/CMAs and the CQA (Impurity A level).

Define the Design Space: The design space is the region of CPPs and CMAs where the level of Impurity A is consistently maintained within its acceptance criteria. chromatographyonline.com

Control Strategy: A control strategy is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. biomedres.us The control strategy for Impurity A would include:

Controls on CMAs: Specifications for raw materials and starting materials.

Controls on CPPs: Operating ranges for critical process parameters within the established design space.

In-process Controls (IPCs): Monitoring of critical parameters during the manufacturing process.

Finished Product Specifications: A test and acceptance criterion for this compound in the final drug product.

Lifecycle Management of Impurity A Control Measures and Continuous Process Verification

The control of this compound is not a one-time activity but an ongoing process throughout the product lifecycle.

Lifecycle Management: This involves continuously monitoring and updating the control strategy based on manufacturing experience and new knowledge. europa.eu This could include:

Change Management: A systematic approach to proposing, evaluating, approving, implementing, and reviewing changes to the process or materials.

Periodic Review: Regular review of process performance and product quality data to identify any trends or shifts that may impact the level of Impurity A.

Continuous Process Verification (CPV): As an alternative to traditional process validation, CPV involves the continuous monitoring of process performance to ensure that the process remains in a state of control. europa.eu This is a data-driven approach that relies on the collection and analysis of real-time or near-real-time data. europa.eu For Impurity A, a CPV program would involve:

Data Collection: Continuously collecting data on relevant CPPs, CMAs, and the level of Impurity A in each batch.

Statistical Process Control (SPC): Using control charts to monitor the process and detect any drift or special cause variation that could lead to an increase in Impurity A.

Multivariate Data Analysis (MVDA): In more advanced applications, MVDA can be used to analyze the complex relationships between multiple process parameters and the formation of Impurity A. ispe.org

By implementing a robust lifecycle management plan and a CPV program, manufacturers can ensure the consistent quality of Cefixime and the effective control of Impurity A throughout the commercial life of the product. europa.eu

Future Research Directions and Emerging Methodologies in Cefixime Impurity a Studies

Application of Chemometrics and Multivariate Data Analysis for Impurity Profiling

Chemometrics and multivariate data analysis are powerful tools for extracting meaningful information from complex datasets, a common scenario in impurity profiling. researchgate.net Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are increasingly being applied to spectroscopic and chromatographic data to identify and quantify impurities. researchgate.netnih.gov

In the context of Cefixime (B193813) Impurity A, future research could focus on:

Developing robust PCA and PLS models using data from techniques like Raman spectroscopy and High-Performance Liquid Chromatography (HPLC) to differentiate between various cefixime solid dosage forms and quantify the active pharmaceutical ingredient (API) and its impurities. nih.gov

Utilizing multivariate analysis to identify correlations between process parameters and the formation of Impurity A, leading to more effective control strategies.

Applying these methods for real-time monitoring of impurity levels during the manufacturing process, a key component of Process Analytical Technology (PAT). mdpi.com

A study on the quantitative analysis of cefixime solid dosage forms using Raman spectroscopy demonstrated the potential of these techniques. The study achieved a high coefficient of determination (R²) of 0.99 for both calibration and validation datasets, indicating a strong correlation between the predicted and actual concentrations. nih.gov

Table 1: Performance of a PLSR Model for Cefixime Quantification

Parameter Calibration Validation
Coefficient of Determination (R²) 0.99 0.99
Mean Absolute Error (MAE) 0.72 3.15
Mean Relative Error (MRE) 0.01 0.02
Root Mean Square Error of Calibration (RMSEC) 0.56 mg -
Root Mean Square Error of Prediction (RMSEP) - 3.13 mg

Data sourced from a study on Raman spectroscopic analysis of cefixime. nih.gov

Green Chemistry Principles in Impurity A Mitigation and Sustainable Synthesis

The pharmaceutical industry is increasingly embracing green chemistry to reduce its environmental footprint. tandfonline.comtandfonline.comresearchgate.net This involves designing processes that minimize waste, use less hazardous substances, and are more energy-efficient. researchgate.net

For Cefixime Impurity A, future research in green chemistry could explore:

Development of novel, greener synthetic routes for cefixime that inherently reduce the formation of Impurity A. This could involve the use of environmentally benign solvents and catalysts.

Optimization of existing processes to improve atom economy and reduce the generation of by-products.

Investigation of biocatalytic methods for specific reaction steps, which often offer high selectivity and mild reaction conditions, potentially minimizing impurity formation.

Recent research has highlighted the use of water as a green solvent in the synthesis of pyrrole (B145914) derivatives, demonstrating the feasibility of avoiding toxic solvents in organic reactions. tandfonline.comtandfonline.com Furthermore, the development of green analytical methods, which aim to reduce the environmental impact of analytical procedures, is also a growing area of interest. nih.gov

Advanced Computational Chemistry and Predictive Modeling for Impurity Formation

Computational chemistry and predictive modeling are becoming indispensable tools in pharmaceutical development. These methods can provide insights into reaction mechanisms and predict the formation of impurities, saving significant time and resources in experimental studies.

Future computational research related to this compound could involve:

Density Functional Theory (DFT) calculations to elucidate the reaction pathways leading to the formation of Impurity A. This can help in understanding the thermodynamic and kinetic factors that favor its formation.

Quantitative Structure-Activity Relationship (QSAR) modeling to predict the potential toxicity of Impurity A and other related substances.

Molecular dynamics simulations to study the degradation of cefixime under various conditions, providing insights into the formation of degradation products like Impurity A. researchgate.netrsc.orgresearchgate.net

Computational models have been successfully used to investigate the degradation of cefixime, highlighting the synergy between different components in a composite photocatalyst and leading to enhanced degradation performance. preprints.org

Development of Novel Analytical Technologies for Ultra-Trace Impurity A Detection

The detection and quantification of impurities at ultra-trace levels is a significant challenge in pharmaceutical analysis. ijpar.com Continuous innovation in analytical technology is crucial for meeting increasingly stringent regulatory requirements.

Emerging analytical technologies that could be applied to the detection of this compound include:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for improved separation efficiency and sensitivity. scirp.orgapacsci.com

Capillary electrophoresis (CE) as an alternative separation technique, offering high efficiency and low sample consumption. researchgate.net

Advanced spectroscopic techniques , such as Surface-Enhanced Raman Spectroscopy (SERS), for highly sensitive and specific detection.

Modern analytical techniques like LC-MS and GC-MS have significantly improved the ability to detect and characterize impurities at trace levels, ensuring the safety and efficacy of pharmaceutical products. biomedres.usapacsci.com

Table 2: Advanced Analytical Techniques for Impurity Profiling

Technique Principle Application in Impurity Analysis
HPLC/UHPLC Separation based on partitioning between a stationary and mobile phase. biomedres.us Widely used for the separation and quantification of known and unknown impurities. scirp.org
LC-MS/MS Combines the separation power of LC with the mass analysis capabilities of MS/MS. scirp.org Enables the identification and structural elucidation of impurities, even at low levels. nih.gov
GC-MS Separates volatile and semi-volatile compounds followed by mass spectrometric detection. biomedres.us Useful for the analysis of residual solvents and volatile impurities. apacsci.com
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field. researchgate.net Offers high separation efficiency and is suitable for the analysis of charged impurities.

Integration of Continuous Manufacturing Concepts with Impurity Control Strategies

Continuous manufacturing is a paradigm shift in pharmaceutical production, moving from batch-wise processing to an integrated, continuous flow. nih.govresearchgate.net This approach offers numerous advantages, including improved process control, enhanced product quality, and reduced manufacturing footprint. europeanpharmaceuticalreview.comnih.gov

The integration of continuous manufacturing with impurity control strategies for cefixime could involve:

Implementation of Process Analytical Technology (PAT) for real-time monitoring of critical process parameters and quality attributes, including the levels of Impurity A. acs.orgscirp.orgresearchgate.net

Development of in-line separation and purification techniques to continuously remove Impurity A as it is formed.

Utilizing feedback control loops to automatically adjust process parameters to maintain impurity levels within acceptable limits. acs.org

The successful continuous-flow manufacturing of the antibiotic cefazolin (B47455) has demonstrated the potential of this technology to ensure a stable and high-purity drug supply. europeanpharmaceuticalreview.com For large molecule drugs, challenges remain in integrating continuous downstream processing, but the business case for adoption is becoming stronger. nih.gov

The study and control of this compound will greatly benefit from the adoption of these future research directions and emerging methodologies. By leveraging the power of chemometrics, green chemistry, computational modeling, advanced analytical technologies, and continuous manufacturing, the pharmaceutical industry can continue to enhance the quality, safety, and sustainability of this vital antibiotic.

Table of Compound Names

Compound Name
Cefixime
This compound
Cefazolin
Pyrrole

Q & A

Q. Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed to analyze molecular formulas and fragmentation patterns. For example, this compound and its sulfoxide derivatives can be distinguished via secondary ion fragmentation profiles (e.g., m/z ratios corresponding to C₁₆H₁₇O₈N₅S₂ vs. C₁₆H₁₅O₈N₅S₂) .
  • High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) further confirm stereoelectronic differences between isomers. Structural elucidation requires cross-referencing with synthetic reference standards and spectral libraries .

Basic: What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Q. Methodological Answer :

  • Stability-Indicating HPLC : A reversed-phase method using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 6.8) can resolve Impurity A from other degradation products. Validation parameters (linearity: 10–250 μg/mL, R² > 0.999; accuracy: 99–101%) ensure reliability .
  • Quality by Design (QbD) : Fractional factorial design optimizes parameters like pH, column temperature, and flow rate to minimize co-elution risks .

Advanced: How do experimental design tools (e.g., Design-Expert®) optimize impurity profiling workflows?

Q. Methodological Answer :

  • Central Composite Design (CCD) evaluates interactions between variables (e.g., carbopol and HPMC concentrations) to predict impurity formation under different formulation conditions. Desirability functions (values close to 1) balance particle size and sustained-release profiles .
  • Response Surface Methodology (RSM) identifies critical factors affecting impurity synthesis, such as reaction temperature or solvent polarity, reducing experimental runs by 40–60% .

Advanced: What experimental evidence supports the stability of this compound under thermal stress?

Q. Methodological Answer :

  • Forced Degradation Studies : Thermal stress at 60°C for 72 hours increases Impurity A from 1.1% to 11.2% in cefixime formulations. LC-MS data correlate this with sulfoxide formation and β-lactam ring cleavage .
  • Kinetic Modeling : Arrhenius plots predict impurity growth rates at varying temperatures, enabling shelf-life extrapolation. Activation energy (Eₐ) calculations differentiate between hydrolytic and oxidative degradation pathways .

Advanced: How are synthetic routes optimized to minimize Impurity A during cefixime production?

Q. Methodological Answer :

  • Enzymatic Hydrolysis : Replacing chemical hydrolysis with immobilized penicillin acylase reduces byproduct formation. A 64% yield improvement is achieved by optimizing pH (7.2–7.5) and enzyme-substrate ratios .
  • Process Analytical Technology (PAT) : Real-time monitoring of intermediates (e.g., 7-AVCA) via in-line spectroscopy prevents impurity accumulation. HPLC purity thresholds (>99%) are validated using ICH Q3A guidelines .

Advanced: What regulatory challenges arise when justifying the absence of this compound in drug products?

Q. Methodological Answer :

  • EMA Guidelines : If synthesis of Impurity A is infeasible, structural analogs and computational chemistry (e.g., density functional theory) predict stability/reactivity. Justification requires evidence from forced degradation studies and literature on amine nitrosation kinetics .
  • Risk Assessment : Include data on parent amine reactivity, pH-dependent nitrosamine formation, and LC-MS/MS absence detection (LOQ < 0.1 ppm) in regulatory submissions .

Basic: How does cocrystallization impact the solubility and impurity profile of cefixime?

Q. Methodological Answer :

  • Cocrystal Screening : Coformers like nicotinamide enhance aqueous solubility (e.g., 2.5-fold increase in pH 7.2 buffer) by disrupting crystalline lattice energy. Solubility-pharmacokinetic correlations are validated via dissolution testing .
  • Impurity Suppression : Cocrystallization reduces oxidative degradation by stabilizing the thiazine ring, as shown in accelerated stability studies (40°C/75% RH for 6 months) .

Advanced: What role does LC-MS/MS play in non-targeted impurity profiling of cefixime?

Q. Methodological Answer :

  • High-Resolution MS/MS : Untargeted screening identifies unknown impurities via molecular networking and fragmentation trees. Multivariate analysis (e.g., PCA) clusters impurities by origin (synthetic vs. degradants) .
  • Isotopic Pattern Recognition : HRMS distinguishes Impurity A from isobaric contaminants using exact mass (Δ < 5 ppm) and isotopic abundance ratios (e.g., ¹³C/¹²C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.